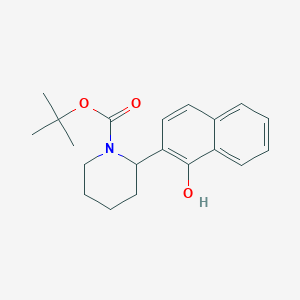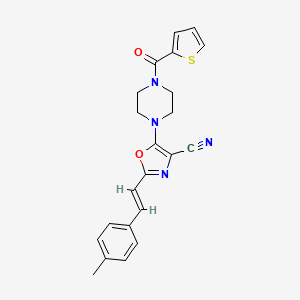
2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide, also known as MPT0B392, is a novel small molecule compound that has shown potential in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide is not yet fully understood. However, studies have shown that it inhibits the activity of the proteasome, a complex of proteins that plays a key role in the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, it has also been found to induce apoptosis, inhibit angiogenesis, and suppress the growth and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, its solubility in water is limited, which may make it difficult to administer in certain experiments. Additionally, its mechanism of action is not yet fully understood, which may limit its use in certain types of research.
Orientations Futures
There are several potential future directions for the study of 2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide. One area of research could focus on its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and atherosclerosis. Another area of research could explore its use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide was synthesized using a one-pot, three-step reaction. The first step involved the synthesis of 2-methylsulfanylpyridine-3-carboxylic acid, which was then coupled with 2-(2-chloroethyl)thiophene to form 2-methylsulfanyl-N-(2-(2-chloroethyl)thiophen-2-yl)pyridine-3-carboxamide. Finally, the compound was treated with morpholine to obtain this compound.
Applications De Recherche Scientifique
2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide has been studied for its potential in various scientific research applications. It has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for the treatment of cancer. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-23-17-13(4-2-6-18-17)16(21)19-12-14(15-5-3-11-24-15)20-7-9-22-10-8-20/h2-6,11,14H,7-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOSVIHFWCWCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917469.png)


![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2917475.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarboxamide](/img/structure/B2917476.png)

![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2917479.png)




![3-Cyano-6-cyclopropyl-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2917485.png)

![N-(2-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2917489.png)